
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a pyrazole-containing compound that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is not fully understood; however, several studies have suggested that it may act by inhibiting enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer properties. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been found to have herbicidal and insecticidal activities. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit antifungal, antimicrobial, and antiviral activities.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in lab experiments is its relatively simple synthesis method. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized using readily available starting materials and standard laboratory equipment. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate exhibits a wide range of biological activities, making it a potential candidate for drug discovery and agrochemical development. However, one of the limitations of using methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate and its potential side effects.
未来方向
There are several future directions for the research on methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. One of the potential areas of research is the development of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential area of research is the development of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate-based agrochemicals for the control of pests and weeds. In addition, further studies are needed to determine the safety and potential side effects of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. Overall, the potential applications of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in various fields make it a promising candidate for future research.
合成方法
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized through several methods, including the reaction of 1,3-diketones with hydrazine hydrate and α-bromoacetophenones with hydrazine hydrate. Another method involves the reaction of methyl acetoacetate with hydrazine hydrate in the presence of acetic anhydride. The yield of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is reported to be between 50-70% using these methods.
科学研究应用
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been extensively studied for its potential applications in various fields, including drug discovery, agrochemicals, and materials science. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for drug development. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to have herbicidal and insecticidal activities, making it a potential candidate for the development of agrochemicals. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been used as a building block in the synthesis of various materials, including polymers and metal complexes.
属性
IUPAC Name |
methyl 2-(3-aminopyrazol-1-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEOAQIGJYIYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


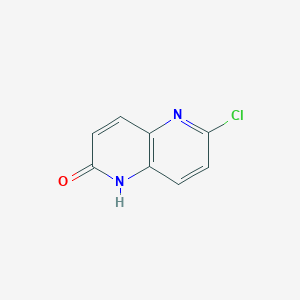
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2725478.png)
![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)
![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)
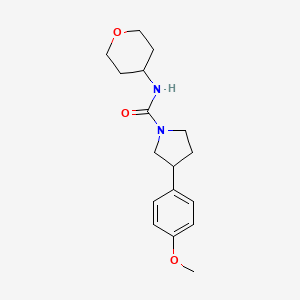
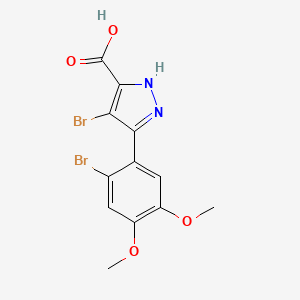
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)
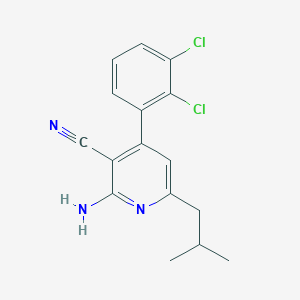
![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)

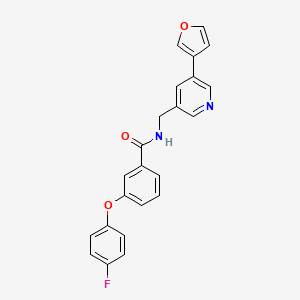
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2725495.png)